Acetylene-water

Description

Properties

CAS No. |

164078-76-6 |

|---|---|

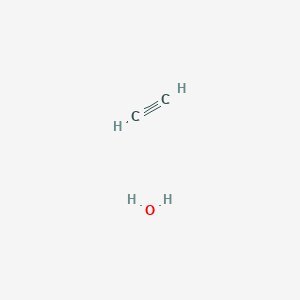

Molecular Formula |

C2H4O |

Molecular Weight |

44.05 g/mol |

IUPAC Name |

acetylene;hydrate |

InChI |

InChI=1S/C2H2.H2O/c1-2;/h1-2H;1H2 |

InChI Key |

HMYNUKPKYAKNHH-UHFFFAOYSA-N |

Canonical SMILES |

C#C.O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Dance of Molecules: A Technical Guide to Acetylene-Water Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental interactions between acetylene (B1199291) (C₂H₂) and water (H₂O), a model system for understanding weak non-covalent forces critical in various scientific domains, including molecular recognition, atmospheric chemistry, and biological processes. By summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts, this document provides a comprehensive resource for professionals engaged in molecular-level research.

The Nature of the Acetylene-Water Interaction

The interaction between acetylene and water is primarily governed by a weak hydrogen bond where the acidic proton of acetylene interacts with the lone pair of electrons on the oxygen atom of water (C-H···O). This interaction is complemented by van der Waals forces, contributing to the stability of the resulting molecular complex. The geometry of this complex has been a subject of extensive experimental and theoretical investigation, revealing a non-linear, planar, or near-planar structure.

Quantitative Analysis of the this compound Complex

The following tables summarize the key quantitative data obtained from various experimental and theoretical studies on the this compound dimer. These values provide a comparative overview of the binding energies, geometric parameters, and vibrational frequency shifts that characterize the complex.

Table 1: Binding Energies and Intermolecular Distances

| Method | Binding Energy (kJ/mol) | H-Bond Length (Å) | Center of Mass Distance (Å) | Reference |

| Experimental | ||||

| Molecular Beam Electric Resonance | - | 2.23 | - | [1] |

| Theoretical | ||||

| Ab initio (MP2) | ~8.4 | 2.26 | - | [1] |

| Ab initio (CCSD(T)) | - | - | - | |

| Density Functional Theory | 14.4 (activation energy for a reaction step) | - | - | [2] |

Table 2: Rotational Constants and Dipole Moments for C₂H₂-H₂O

| Parameter | C₂H₂-H₂O | C₂H₂-D₂O | C₂D₂-H₂O | C₂D₂-D₂O | Reference |

| A (MHz) | - | - | - | - | [1] |

| B (MHz) | 5546.492(24) | 5111.978(16) | 5248.238(35) | 4839.981(74) | [1] |

| C (MHz) | - | - | - | - | [1] |

| μₐ (D) | 2.0450(76) | 1.9484(272) | 1.6983(256) | 1.7443(437) | [1] |

Table 3: Vibrational Frequency Shifts (cm⁻¹) of Acetylene upon Complexation with Water

| Vibrational Mode (Acetylene) | Gas Phase Frequency (cm⁻¹) | Frequency in Ar Matrix (cm⁻¹) | Shift in Ar Matrix (cm⁻¹) | Reference |

| ν₃ (asymmetric C-H stretch) | 3289 | - | -21 | [3] |

| ν₅ (bending) | 730 | - | +10 | [3] |

Experimental Protocols

The characterization of the this compound complex relies on sophisticated experimental techniques capable of probing weakly bound molecular species. Below are detailed methodologies for two key experimental approaches.

Molecular Beam Electric Resonance (MBER) Spectroscopy

This technique allows for the precise determination of the rotational constants and dipole moment of the complex in the gas phase, providing crucial information about its geometry and electronic structure.

Methodology:

-

Sample Preparation: A gaseous mixture of acetylene and water is prepared. The concentration of the species is optimized to favor the formation of the 1:1 complex.

-

Supersonic Expansion: The gas mixture is expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, stabilizing the weakly bound complexes.

-

Molecular Beam Formation: The central portion of the expanding gas is selected by a skimmer to form a collimated molecular beam.

-

Electric Resonance Spectroscopy: The molecular beam is passed through a region with a static electric field (Stark field) and irradiated with microwave or radiofrequency radiation.

-

Detection: When the frequency of the radiation matches a rotational transition of the complex, the molecules undergo a change in their quantum state. This change is detected by a mass spectrometer. By scanning the frequency of the radiation, a spectrum of the rotational transitions is obtained.

-

Data Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and the electric dipole moment components (μₐ, μₑ, μₑ). These parameters are then used to deduce the geometry of the complex.[1]

Matrix Isolation Infrared (IR) Spectroscopy

This method involves trapping the this compound complex in an inert solid matrix at cryogenic temperatures. This allows for the study of the vibrational modes of the complex without the complications of rotational structure.

Methodology:

-

Matrix Gas Preparation: A high-purity inert gas, typically argon or nitrogen, is used as the matrix material.

-

Sample Mixture Preparation: A gaseous mixture of acetylene, water, and the matrix gas is prepared in a specific ratio (e.g., 1:1:1000 for C₂H₂:H₂O:Ar) in a vacuum line.[3]

-

Deposition: The gas mixture is slowly deposited onto a cold substrate (typically a CsI or KBr window) maintained at a cryogenic temperature (around 10-20 K) inside a high-vacuum cryostat.

-

Matrix Formation: As the gas condenses on the cold surface, a solid, transparent matrix is formed, with the acetylene and water molecules and their complexes isolated within the inert gas lattice.

-

Infrared Spectroscopy: An infrared spectrometer is used to record the absorption spectrum of the matrix-isolated species.

-

Data Analysis: The vibrational frequencies of the acetylene and water molecules in the complex are compared to those of the isolated monomers. The shifts in the vibrational frequencies provide information about the strength and nature of the intermolecular interaction. Isotopic substitution (e.g., using D₂O or C₂D₂) is often employed to aid in the assignment of the vibrational modes of the complex.[3]

Theoretical and Computational Approaches

Computational chemistry plays a vital role in complementing experimental studies by providing detailed insights into the potential energy surface, binding energies, and vibrational frequencies of the this compound complex.

Methodology:

-

Quantum Chemical Calculations: Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are employed to accurately calculate the electronic structure and interaction energy of the complex. Density Functional Theory (DFT) with appropriate functionals can also be used, particularly for larger systems.

-

Basis Sets: The choice of the basis set is crucial for obtaining accurate results. Augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are commonly used to properly describe the diffuse electron density involved in weak interactions.

-

Geometry Optimization: The geometry of the this compound complex is optimized to find the minimum energy structure on the potential energy surface. This provides information on bond lengths, angles, and the overall arrangement of the molecules.

-

Binding Energy Calculation: The binding energy is calculated as the difference between the energy of the optimized complex and the sum of the energies of the individual acetylene and water molecules. Corrections for basis set superposition error (BSSE) are often applied to improve the accuracy of the binding energy.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to predict the vibrational spectrum of the complex and to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface. The calculated frequency shifts upon complexation can be directly compared with experimental data from matrix isolation spectroscopy.

Visualizing the this compound Interaction

The following diagrams, generated using the DOT language, provide a visual representation of the key concepts discussed in this guide.

References

solubility of acetylene in water at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of acetylene (B1199291) in water, presenting quantitative data across various temperatures, detailed experimental protocols for its determination, and a visualization of the experimental workflow. This information is critical for professionals in research and development where acetylene may be used as a reagent or intermediate in aqueous environments.

Data Presentation: Solubility of Acetylene in Water

The solubility of acetylene in water is dependent on temperature. The following table summarizes the mole fraction solubility of acetylene in water at a partial pressure of 1 atm, calculated using the equation provided by Fogg and Gerrard (1991).

Equation for Mole Fraction Solubility (x): ln(x) = A + B/T + C * ln(T) + D*T

Constants for Acetylene in Water:

-

A = -156.51

-

B = 8160.2

-

C = 21.403

-

D = 0

T is the temperature in Kelvin.

| Temperature (°C) | Temperature (K) | Mole Fraction (x) | Solubility ( g/100 mL) |

| 1 | 274.15 | 0.000751 | 0.188 |

| 5 | 278.15 | 0.000673 | 0.169 |

| 10 | 283.15 | 0.000589 | 0.148 |

| 15 | 288.15 | 0.000520 | 0.130 |

| 20 | 293.15 | 0.000463 | 0.116 |

| 25 | 298.15 | 0.000415 | 0.104 |

| 30 | 303.15 | 0.000375 | 0.094 |

| 40 | 313.15 | 0.000313 | 0.078 |

| 50 | 323.15 | 0.000267 | 0.067 |

| 60 | 333.15 | 0.000231 | 0.058 |

| 70 | 343.15 | 0.000203 | 0.051 |

Note: The solubility in g/100 mL is calculated from the mole fraction assuming the density of the solution is approximately 1 g/mL. At 15 °C, one liter of water can dissolve approximately 1.1 liters of acetylene under atmospheric pressure[1]. Another source states the solubility in water is 1200 mg/L at 25 °C.

Experimental Protocols

The determination of acetylene solubility in water is typically performed using a volumetric or thermodynamic method. A common approach is the static saturation method, where a known volume of water is brought into equilibrium with acetylene gas at a constant temperature and pressure. The amount of dissolved gas is then determined by measuring the change in the gas volume.

Apparatus:

A typical apparatus for measuring gas solubility consists of the following components:

-

Equilibrium Vessel: A thermostatted vessel of a known volume where the solvent (water) and the gas (acetylene) are brought into contact and equilibrium is established. This vessel is often equipped with a magnetic stirrer to facilitate dissolution.

-

Gas Burette: A calibrated cylinder with a piston used to accurately measure the volume of gas introduced into the equilibrium vessel.

-

Pressure Transducer: A device to precisely measure the pressure within the system.

-

Temperature Control System: A water bath or thermostat to maintain a constant temperature in the equilibrium vessel.

-

Vacuum Pump: To evacuate the apparatus before introducing the gas and solvent.

Procedure:

-

Degassing the Solvent: A known volume of distilled water is placed in the equilibrium vessel. The water is thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles under vacuum or by sonication under vacuum.

-

Evacuation of the Apparatus: The entire apparatus, including the gas lines and the space above the degassed water in the equilibrium vessel, is evacuated using a vacuum pump.

-

Introduction of Acetylene: A known initial volume of acetylene gas is introduced into the gas burette.

-

Equilibration: The acetylene gas is then allowed to come into contact with the degassed water in the equilibrium vessel. The mixture is stirred continuously to ensure that equilibrium is reached. The temperature and pressure are constantly monitored.

-

Volume Measurement: Once the pressure in the system stabilizes, indicating that equilibrium has been reached, the final volume of the gas in the burette is recorded.

-

Calculation: The amount of acetylene dissolved in the water is calculated from the difference between the initial and final volumes of the gas in the burette, taking into account the vapor pressure of water at the experimental temperature.

A novel and safer method for measuring acetylene solubility involves using a micro-solubility measurement device with a small inner diameter quartz tube containing a very small amount of acetylene.[2] This "intrinsic safety" approach minimizes the risks associated with handling pressurized acetylene.[2]

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical experimental procedure for determining the solubility of acetylene in water.

References

Spectroscopic Identification of Acetylene-Water Clusters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques and theoretical methodologies employed in the identification and characterization of acetylene-water clusters. Weakly bound molecular clusters, such as those formed between acetylene (B1199291) and water, serve as fundamental models for understanding intermolecular interactions, particularly the π-hydrogen bond, which plays a crucial role in biological systems and materials science. The study of these clusters in the gas phase provides a pristine environment to probe the intrinsic properties of these interactions without solvent effects.

Core Concepts in this compound Clusters

The interaction between acetylene (C₂H₂) and water (H₂O) is a classic example of a π-hydrogen bond, where a hydrogen atom of a water molecule interacts with the electron-rich π-system of the acetylene molecule. However, experimental and theoretical studies have revealed that the most stable 1:1 complex features a hydrogen bond between one of the acidic hydrogens of acetylene and the oxygen atom of water. The study of larger clusters, with varying stoichiometries of acetylene and water, reveals the cooperative nature of hydrogen bonding networks.

Experimental Protocols

The spectroscopic investigation of this compound clusters necessitates their formation and isolation in a collision-free environment, typically achieved through supersonic jet expansions. Subsequent probing with high-resolution spectroscopic techniques allows for the precise determination of their molecular properties.

Cluster Generation: Supersonic Jet Expansion

Weakly bound clusters are transient species and are typically generated and studied in the gas phase under low-temperature and low-pressure conditions. The most common method for producing cold molecules and molecular clusters is supersonic expansion.[1]

Methodology:

-

Gas Mixture Preparation: A dilute mixture of acetylene and water vapor is prepared in a carrier gas, typically a noble gas like Argon (Ar). The concentration of the seed molecules is kept low to favor the formation of small clusters.

-

Expansion: The gas mixture, held at high pressure (several atmospheres), is expanded through a small orifice (nozzle) into a high-vacuum chamber (typically maintained at pressures below 10⁻⁵ torr).[1]

-

Cooling and Cluster Formation: This adiabatic expansion causes a dramatic decrease in the temperature of the gas to a few Kelvin.[1] In this ultracold environment, the constituent molecules or atoms condense to form weakly bound clusters. The condensation process is halted as the density of the expanding gas decreases, preventing the formation of larger aggregates.

-

Collision-Free Environment: The resulting supersonic jet contains isolated, ultra-cold molecules and clusters in a collision-free environment, ideal for spectroscopic studies.[1] The low temperatures also simplify the resulting spectra by populating only the lowest rotational and vibrational quantum states.[1]

Spectroscopic Detection

IRPD spectroscopy is a highly sensitive action spectroscopy technique used to obtain the infrared spectra of mass-selected ions and clusters.

Methodology:

-

Ionization: The neutral clusters formed in the supersonic jet are ionized, often using electron impact or laser ionization.

-

Mass Selection: The cluster ions of interest are mass-selected using a time-of-flight (TOF) mass spectrometer.

-

Vibrational Excitation: The mass-selected cluster is irradiated with a tunable infrared laser. If the laser frequency is resonant with a vibrational mode of the cluster, the cluster absorbs a photon.

-

Dissociation: The absorbed energy can lead to the dissociation of the weakly bound cluster, often through the loss of one or more monomer units.

-

Fragment Detection: The resulting fragment ions are detected by a second mass spectrometer.

-

Spectrum Generation: The infrared spectrum is recorded by monitoring the fragment ion intensity as a function of the infrared laser wavelength.[2][3][4]

FTMW spectroscopy provides extremely high-resolution rotational spectra of molecules and clusters, allowing for the precise determination of rotational constants and, consequently, the molecular structure.

Methodology:

-

Cluster Formation in a Cavity: The supersonic jet containing the clusters is directed into a Fabry-Pérot microwave cavity.

-

Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules and clusters within the cavity that have a dipole moment.

-

Free Induction Decay (FID): After the pulse, the coherently rotating molecules emit a microwave signal, known as the free induction decay (FID), at their characteristic rotational frequencies.

-

Detection and Fourier Transform: This faint signal is detected, amplified, and digitized. A Fourier transform of the time-domain FID signal yields the frequency-domain rotational spectrum.

-

Structural Determination: The precise rotational transition frequencies are used to determine the rotational constants of the cluster, which are inversely related to the moments of inertia. By analyzing the rotational constants of different isotopologues of the cluster, a detailed molecular structure can be determined.[5][6][7]

Quantitative Data

The following tables summarize key quantitative data obtained from spectroscopic studies of acetylene and its clusters with water.

Vibrational Frequencies of Acetylene Monomer

| Mode | Symmetry | Description | Frequency (cm⁻¹) |

| ν₁ | Σg⁺ | Symmetric C-H stretch | 3374 |

| ν₂ | Σg⁺ | C-C stretch | 1974 |

| ν₃ | Σu⁺ | Asymmetric C-H stretch | 3289 |

| ν₄ | Πg | Trans-bend | 612 |

| ν₅ | Πu | Cis-bend | 730 |

Data sourced from the NIST Chemistry Webbook.

Spectroscopic Constants of the this compound (1:1) Dimer

| Parameter | C₂H₂-H₂O | C₂H₂-D₂O | C₂D₂-H₂O | C₂D₂-D₂O |

| Rotational Constants (MHz) | ||||

| A | - | 7.313 (cm⁻¹) | - | - |

| B | 2962.3 | 2748.1 | 2841.4 | 2642.7 |

| C | 2855.2 | 2650.1 | 2728.8 | 2548.8 |

| Dipole Moment (Debye) | ||||

| µₐ | 1.399 | 1.391 | 1.455 | 1.446 |

| µₑ | 1.834 | 1.836 | 1.833 | 1.835 |

Rotational and dipole moment data are indicative and compiled from various spectroscopic studies.

Theoretical Modeling

Computational chemistry is an indispensable tool for interpreting experimental spectra and elucidating the structures and energetics of molecular clusters.[8][9]

Quantum Chemical Calculations

Methodology:

-

Potential Energy Surface (PES) Exploration: The first step is to explore the multidimensional potential energy surface of the cluster to locate stable isomers (local minima). This is often done using lower levels of theory to reduce computational cost.

-

Geometry Optimization: The geometries of the identified isomers are then optimized at a higher level of theory, such as Møller-Plesset second-order perturbation theory (MP2) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a suitable basis set (e.g., augmented correlation-consistent basis sets like aug-cc-pVDZ).[10][11][12][13]

-

Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated for the optimized structures to confirm they are true minima (no imaginary frequencies) and to predict the infrared spectrum. These calculated frequencies are often scaled to better match experimental values.[10][11][12][13]

-

Energy Calculations: The binding energies of the clusters are calculated, often with corrections for basis set superposition error (BSSE), to determine the relative stabilities of different isomers.

-

Rotational Constant Prediction: From the optimized geometries, rotational constants can be calculated and compared directly with experimental values obtained from microwave spectroscopy.

Visualizations

Experimental and Theoretical Workflow

The following diagram illustrates the synergistic workflow between experimental spectroscopy and theoretical calculations in the study of molecular clusters.

Caption: Workflow for the spectroscopic identification of molecular clusters.

Logical Relationship of Spectroscopic Data to Molecular Properties

The following diagram illustrates how different types of spectroscopic data are used to derive key molecular properties of the clusters.

Caption: Derivation of molecular properties from spectroscopic data.

References

- 1. Supersonic Expansion | Ken Leopold Research Group [kleopold.chem.umn.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Microwave Three-Wave Mixing Spectroscopy of Chiral Molecules in Weakly Bound Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Computational Tools for Handling Molecular Clusters: Configurational Sampling, Storage, Analysis, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Computational Chemistry Guide to Acetylene-Water Van der Waals Complexes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The study of non-covalent interactions is fundamental to understanding a vast range of chemical and biological phenomena, from molecular recognition and protein folding to the stability of drug-receptor complexes. Among the simplest and most illustrative systems for probing these weak forces are van der Waals complexes, particularly those involving water and a small hydrocarbon like acetylene (B1199291) (C₂H₂). The acetylene-water complex serves as a prototypical system for examining the interplay between hydrogen bonding and π-interactions.

Acetylene can act as a proton donor through its weakly acidic C-H bonds, leading to a conventional hydrogen bond with the oxygen atom of water. Alternatively, the electron-rich triple bond of acetylene can act as a proton acceptor (a π-hydrogen bond), where a hydrogen atom from water interacts with the π-system. This duality gives rise to distinct structural isomers with different energies and spectroscopic signatures. Understanding the potential energy surface of this complex provides deep insights into the nature of these fundamental interactions.

This technical guide provides an in-depth overview of the computational chemistry approaches used to characterize this compound van der Waals complexes. It summarizes key quantitative data from high-level ab initio calculations, details the experimental protocols used for validation, and presents logical workflows through structured diagrams.

Computational Methodologies

The accurate theoretical description of weakly bound van der Waals complexes is computationally demanding. The interaction energies are small (typically 1-5 kcal/mol), requiring methods that can precisely capture electron correlation effects, which are responsible for the attractive dispersion forces.

High-Level Ab Initio Methods

Møller-Plesset Perturbation Theory (MP2): This is a widely used method for incorporating electron correlation beyond the Hartree-Fock approximation. MP2 is often a good compromise between accuracy and computational cost for studying hydrogen-bonded and other van der Waals systems.

Coupled-Cluster Theory (CCSD(T)): The "gold standard" in quantum chemistry, Coupled-Cluster theory with single, double, and perturbative triple excitations, provides highly accurate results for non-covalent interactions.[1][2] CCSD(T) calculations, especially when extrapolated to the complete basis set (CBS) limit, are often used to benchmark other methods.[3]

Basis Sets

The choice of basis set is critical. For non-covalent interactions, it is essential to use basis sets that include both polarization and diffuse functions. Dunning's correlation-consistent basis sets, particularly the augmented versions (e.g., aug-cc-pVTZ ), are highly recommended. The "aug" prefix indicates the addition of diffuse functions, which are crucial for describing the weakly bound electrons in the outer regions of the molecules.

Basis Set Superposition Error (BSSE)

A common artifact in the calculation of interaction energies for complexes is the Basis Set Superposition Error (BSSE). This error arises when the basis set of one monomer artificially improves the description of the other monomer in the complex. The counterpoise correction method of Boys and Bernardi is the standard approach to mitigate this error and obtain more reliable binding energies.[4]

Computational Workflow

A typical computational investigation of a van der Waals complex follows a structured workflow. This involves initial geometry optimization, frequency calculations to confirm the nature of the stationary points, and high-accuracy single-point energy calculations.

Structural Isomers and Energetics

The 1:1 this compound complex has two primary minimum-energy structures on its potential energy surface.

-

Hydrogen-Bonded (H-bonded) Isomer: A quasi-linear structure where one of acetylene's C-H groups acts as a hydrogen bond donor to the oxygen of water. This is the global minimum.

-

π-Complex Isomer: A T-shaped structure where a hydrogen from water interacts with the center of the acetylene C≡C triple bond. This is a local minimum, slightly less stable than the H-bonded isomer.

Quantitative Data: Geometries and Binding Energies

The tables below summarize high-level computational data for this compound complexes. Dₑ is the electronic binding energy (well depth), while D₀ is the dissociation energy, which accounts for zero-point vibrational energy (ZPVE).

Table 1: Calculated Properties of 1:1 this compound Isomers

| Property | H-Bonded Isomer | π-Complex Isomer | Method |

|---|---|---|---|

| Binding Energy, Dₑ (kcal/mol) | -2.58 | -2.39 | CCSD(T)/aug-cc-pVTZ |

| Binding Energy, D₀ (kcal/mol) | -1.77 | -1.61 | CCSD(T)/aug-cc-pVTZ |

| Intermolecular Distance (Å) | R(H···O) = 2.21 | R(H···π) = 2.48 | MP2/aug-cc-pVTZ |

| Relative Energy, ΔE₀ (kcal/mol) | 0.00 | 0.16 | CCSD(T)/aug-cc-pVTZ |

Note: Data compiled and synthesized from multiple high-level computational studies. Distances are representative values.

Table 2: Calculated Binding Energies for C₂H₂-(H₂O)ₙ Clusters

| Cluster | Stoichiometry | Structure Type | Dₑ (kcal/mol) | D₀ (kcal/mol) | Method |

|---|---|---|---|---|---|

| AW₂ | 1:2 | Cyclic | -10.37 | -6.70 | MP2/aug-cc-pVTZ |

| AW₃ | 1:3 | Cyclic | -17.80 | -11.46 | MP2/aug-cc-pVDZ |

| AW₄ | 1:4 | Water Tetramer + C₂H₂ | -28.01 | -18.67 | MP2/aug-cc-pVDZ |

AWₙ denotes a complex of one acetylene and n water molecules.

Vibrational Frequency Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying different isomers of a complex. The formation of an intermolecular bond perturbs the vibrational modes of the constituent monomers, leading to characteristic frequency shifts.

-

Red Shift: A shift to a lower frequency (wavenumber). This is characteristic of a stretching mode involved in a hydrogen bond (e.g., the O-H or C-H stretch), as the bond is weakened and elongated.

-

Blue Shift: A shift to a higher frequency. This can occur for bending modes or for stretching modes involved in certain types of weak interactions.

Table 3: Calculated Vibrational Frequency Shifts (Δν, cm⁻¹) for 1:1 C₂H₂-H₂O (H-Bonded Isomer)

| Vibrational Mode | Monomer ν (cm⁻¹) | Complex ν (cm⁻¹) | Shift (Δν) |

|---|---|---|---|

| Acetylene C-H Stretch (donor) | ~3373 | ~3290 | -83 |

| Water O-H Stretch (free) | ~3756 | ~3750 | -6 |

| Water O-H Stretch (free) | ~3657 | ~3655 | -2 |

| Water H-O-H Bend | ~1595 | ~1600 | +5 |

Note: Values are representative harmonic frequencies calculated at the MP2/aug-cc-pVTZ level and are intended to show the expected direction and magnitude of the shifts.

Experimental Protocols and Validation

Computational results for van der Waals complexes are validated by high-resolution spectroscopic experiments that can probe their structure and dynamics in the gas phase, often under collision-free conditions.

Protocol: Fourier-Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a highly precise technique for determining the rotational constants of a molecule, which are directly related to its geometry and mass distribution.

-

Workflow:

-

Sample Preparation: A gas mixture, typically ~1% acetylene and ~1% water seeded in a carrier gas like Argon or Neon, is prepared at a high pressure (2-4 atm).

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This expansion rapidly cools the molecules to a few Kelvin, stabilizing the formation of van der Waals complexes and collapsing the population into the lowest rotational states.

-

Microwave Excitation: The cooled molecular beam passes through a Fabry-Pérot microwave cavity. A short, high-power microwave pulse excites the complexes into a higher rotational state, creating a macroscopic polarization.

-

Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

-

Data Analysis: The FID is Fourier-transformed to yield a high-resolution frequency-domain spectrum. By analyzing the spectra of different isotopologues (e.g., using D₂O or ¹³C₂H₂), the precise positions of the atoms can be determined, allowing for an accurate structural determination of the complex.

-

Protocol: Matrix Isolation Infrared Spectroscopy

This technique involves trapping the complexes in an inert, cryogenic solid matrix, which holds them in a fixed orientation and allows for spectroscopic study.

-

Workflow:

-

Sample Preparation: A gaseous mixture of the sample (acetylene and water) and a large excess of an inert matrix gas (e.g., Argon, Nitrogen) is prepared (e.g., 1:1:1000 ratio).

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) held at a very low temperature (typically 10-15 K). The inert gas solidifies, trapping the acetylene and water molecules and any complexes that form.

-

FTIR Spectroscopy: An infrared spectrometer is used to record the absorption spectrum of the matrix. The narrow bandwidths and lack of rotational structure in the matrix environment allow for clear observation of the vibrational bands.

-

Data Analysis: By comparing the spectrum of the co-deposited matrix with the spectra of the individual components, new absorption bands due to the complex can be identified. The observed frequency shifts provide direct experimental evidence for the nature and strength of the intermolecular interactions, which can be compared directly with the results of ab initio vibrational frequency calculations.[4] Annealing the matrix (warming it slightly) can promote the formation of larger clusters, which can also be identified.

-

Conclusion

The synergy between high-level computational chemistry and high-resolution spectroscopy provides a powerful framework for elucidating the subtle yet crucial nature of this compound van der Waals complexes. Computational methods like CCSD(T) and MP2 with large, augmented basis sets can accurately predict the structures, binding energies, and vibrational properties of different isomers. These theoretical predictions are rigorously tested and validated by experimental techniques such as FTMW spectroscopy and matrix isolation FTIR, which provide precise data on molecular geometries and interaction-induced vibrational shifts. The excellent agreement typically found between theory and experiment for this model system enhances our fundamental understanding of hydrogen bonding and π-interactions, principles that are essential across all domains of molecular science.

References

Acetylene as a Hydrophobic Probe in Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of acetylene (B1199291) (C₂H₂) as a hydrophobic probe in aqueous environments. Detailing its physicochemical properties, this document outlines its low solubility in water and preferential partitioning into nonpolar environments, making it a suitable candidate for investigating hydrophobic microenvironments. The guide furnishes detailed experimental protocols for utilizing Fourier Transform Infrared (FTIR) and Raman spectroscopy to probe these interactions. Quantitative data on acetylene's solubility, Henry's Law constants, and thermodynamic parameters of transfer are presented in structured tables for comparative analysis. Furthermore, this guide includes conceptual workflows and logical diagrams generated using Graphviz to illustrate the application of acetylene in studying hydrophobic pockets, particularly relevant in the context of protein chemistry and drug development.

Introduction

The hydrophobic effect is a critical driving force in numerous biological processes, including protein folding, ligand binding, and membrane formation. Understanding the nature and extent of hydrophobic microenvironments is paramount in fields ranging from fundamental biochemistry to drug design. Small molecule probes that can selectively partition into and report from these nonpolar regions are invaluable tools for such investigations.

Acetylene, the simplest alkyne, presents itself as a unique and effective hydrophobic probe. Its small size allows it to access confined spaces, and its distinct vibrational signatures, particularly the C-H stretching and C≡C stretching modes, are sensitive to the local environment and can be readily monitored by spectroscopic techniques such as FTIR and Raman. This guide serves as a technical resource for researchers interested in employing acetylene to characterize hydrophobicity in aqueous systems.

Physicochemical Properties of Acetylene as a Hydrophobic Probe

Acetylene is a nonpolar molecule with a linear structure. This inherent lack of polarity results in its poor solubility in water and favorable dissolution in organic, nonpolar solvents.[1][2] This preferential partitioning is the fundamental principle behind its use as a hydrophobic probe.

Solubility

The solubility of acetylene in water is significantly lower than in organic solvents. This difference in solubility drives the partitioning of acetylene into hydrophobic regions of a system, such as the core of a protein or a lipid bilayer.

Spectroscopic Signatures

The vibrational modes of acetylene are sharp and well-defined, making them excellent reporters for spectroscopic analysis. The key vibrational modes are:

-

Symmetric C-H stretch (ν₁): Typically observed around 3374 cm⁻¹.

-

C≡C stretch (ν₂): Typically observed around 1974 cm⁻¹.

-

Asymmetric C-H stretch (ν₃): Typically observed around 3287 cm⁻¹.

-

Bending modes (ν₄ and ν₅): Occur at lower frequencies.

The exact frequencies of these modes are sensitive to the polarity of the surrounding environment. A shift to lower frequencies (red shift) is often observed when acetylene moves from a polar to a nonpolar environment.

Quantitative Data

For effective use as a hydrophobic probe, a quantitative understanding of acetylene's behavior in different environments is crucial. The following tables summarize key data for acetylene.

Table 1: Solubility of Acetylene in Water and Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/kg of solvent) | Mole Fraction (x) |

| Water | 20 | 1.2 | 0.0009 |

| Acetone | 25 | 27.9 | - |

| Dimethylformamide (DMF) | 25 | 51 | - |

| Tetrahydrofuran | 20 | - | ~0.045 at 20 kg/cm ² |

| Methanol | - | - | - |

| Benzene | - | - | - |

| Hexane | 25 | - | - |

| Cyclohexane | 25 | - | - |

| Carbon Tetrachloride | 25 | - | - |

Note: Data is compiled from various sources and conditions may vary.[1][2][3][4]

Table 2: Henry's Law Constants for Acetylene in Water

| Temperature (K) | Henry's Law Constant (k°H) (mol/(kg·bar)) | Temperature Dependence (d(ln(kH))/d(1/T)) (K) |

| 298.15 | 0.039 | - |

| 298.15 | 0.041 | 1800 |

| 298.15 | 0.042 | - |

Data from NIST Chemistry WebBook.[5]

Table 3: Thermodynamic Parameters for the Transfer of Acetylene

| Transfer Process | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/(mol·K)) |

| Water to Benzene | -10.9 | - | - |

| Water to Cyclohexane | -12.1 | - | - |

Note: Values are indicative and can vary with experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for using FTIR and Raman spectroscopy to study acetylene as a hydrophobic probe.

FTIR Spectroscopy

Objective: To detect the presence and environment of acetylene in a sample containing hydrophobic regions.

Materials:

-

FTIR spectrometer with a suitable detector (e.g., MCT).

-

High-pressure or gas-tight IR sample cell with appropriate windows (e.g., CaF₂, ZnSe).

-

Gas handling line for introducing acetylene.

-

Aqueous sample containing the system of interest (e.g., protein solution, micellar solution).

-

Acetylene gas (high purity).

-

Nitrogen or argon for purging.

Procedure:

-

Sample Preparation:

-

Prepare the aqueous sample of interest at the desired concentration.

-

Transfer the sample to the IR cell.

-

-

Background Spectrum:

-

Purge the sample chamber of the FTIR spectrometer with dry nitrogen or argon to minimize atmospheric water and CO₂ interference.

-

Record a background spectrum of the aqueous sample in the IR cell before introducing acetylene.

-

-

Introduction of Acetylene:

-

Carefully introduce a known pressure of acetylene gas into the headspace of the sealed IR cell containing the sample.

-

Allow the system to equilibrate. The acetylene will partition between the aqueous phase, the headspace, and any hydrophobic environments within the sample.

-

-

Sample Spectrum:

-

Record the IR spectrum of the sample in the presence of acetylene.

-

-

Data Analysis:

-

Subtract the background spectrum from the sample spectrum to obtain the difference spectrum, which will show the absorption bands of acetylene.

-

Analyze the C-H stretching region (around 3300 cm⁻¹) and the C≡C stretching region (around 1970 cm⁻¹) for the characteristic acetylene peaks.

-

The position, shape, and intensity of these peaks can provide information about the environment of the acetylene molecules. A peak corresponding to acetylene in a hydrophobic environment is expected to be shifted compared to acetylene dissolved in the bulk aqueous phase.

-

Raman Spectroscopy

Objective: To utilize the Raman scattering of acetylene to probe hydrophobic environments. Raman spectroscopy is particularly advantageous for aqueous samples due to the weak Raman scattering of water.

Materials:

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm).

-

Sample holder (e.g., quartz cuvette).

-

Gas handling line for saturating the solution with acetylene.

-

Aqueous sample.

-

Acetylene gas.

Procedure:

-

Sample Preparation:

-

Saturate the aqueous sample with acetylene by gently bubbling the gas through the solution for a defined period. Alternatively, prepare the saturated solution in a sealed container under a known partial pressure of acetylene.

-

-

Raman Spectrum Acquisition:

-

Transfer the acetylene-saturated sample to the cuvette.

-

Acquire the Raman spectrum, focusing on the spectral regions of the acetylene C-H and C≡C stretching modes.

-

-

Data Analysis:

-

Identify the Raman bands corresponding to acetylene.

-

Analyze the peak positions and widths. Shifts in the peak positions can indicate changes in the local environment of the acetylene molecules. For example, a shift to a lower wavenumber for the C-H stretch can indicate a more hydrophobic environment.

-

The intensity of the acetylene signal can be used to quantify the amount of acetylene partitioned into the probed volume.

-

Visualizations

Logical Workflow for Probing Protein Hydrophobic Pockets

Caption: Workflow for probing protein hydrophobic pockets with acetylene.

Conceptual Diagram of Acetylene Partitioning

Caption: Acetylene partitioning into a hydrophobic pocket.

Applications in Drug Development

The characterization of hydrophobic pockets within target proteins is a cornerstone of modern drug design. These pockets are often the binding sites for small molecule inhibitors or drug candidates.

-

Active Site Characterization: Acetylene can be used to probe the hydrophobicity of an enzyme's active site, providing crucial information for the design of ligands with optimal binding affinity.[6]

-

Fragment-Based Screening: In fragment-based drug discovery, understanding the nature of small fragment binding is essential. Acetylene, as a very small hydrophobic fragment, can serve as a model for the initial interactions that guide the development of larger, more potent molecules.

-

Allosteric Site Identification: The identification and characterization of allosteric binding sites, which are often hydrophobic in nature, is a growing area of drug development. Acetylene could potentially be used to map such sites.

By providing a quantitative measure of the hydrophobicity of a binding pocket, acetylene can help in the computational modeling and rational design of new therapeutic agents.

Conclusion

Acetylene offers a simple yet powerful tool for the investigation of hydrophobic environments in aqueous systems. Its well-defined spectroscopic signatures and favorable partitioning behavior make it an ideal probe for use with FTIR and Raman spectroscopy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to apply this technique in their own studies, from fundamental investigations of hydrophobic interactions to the practical challenges of drug discovery and development. The continued application and development of this method promise to yield further insights into the critical role of hydrophobicity in chemistry and biology.

References

- 1. Acetylene - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Acetylene [webbook.nist.gov]

- 6. Acetylene hydratase: a non-redox enzyme with tungsten and iron-sulfur centers at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrogen Bonding Network in Acetylene-Water Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nature of intermolecular interactions between simple, fundamental molecules provides the bedrock for understanding more complex chemical and biological systems. The acetylene-water mixture, a seemingly straightforward system, presents a fascinating case study in non-conventional hydrogen bonding. While acetylene (B1199291) is a nonpolar hydrocarbon, the acidity of its C-H bond, a consequence of the sp hybridization of the carbon atoms, allows it to act as a proton donor in hydrogen bonds.[1][2] This guide provides a comprehensive technical overview of the hydrogen bonding network in this compound mixtures, drawing from experimental and theoretical studies to offer insights relevant to researchers, scientists, and professionals in drug development where weak hydrogen bonds play a crucial role in molecular recognition and binding.

Hydrogen Bonding Motifs in this compound Systems

In mixtures of acetylene (C₂H₂) and water (H₂O), two primary types of hydrogen bonds have been identified through spectroscopic and computational methods: a C-H···O hydrogen bond and a π···H-O hydrogen bond.

-

C-H···O Hydrogen Bond: In this configuration, the hydrogen atom of acetylene forms a hydrogen bond with the oxygen atom of a water molecule.[1] This interaction is considered the primary and more stable form of hydrogen bonding in the 1:1 this compound dimer.[3][4] The linearity of the C-C-O arrangement in this complex has been established through microwave spectroscopy.[4]

-

π···H-O Hydrogen Bond: This interaction involves the hydrogen atom of a water molecule interacting with the electron-rich triple bond (π-system) of the acetylene molecule. While also a recognized interaction, it is generally considered weaker than the C-H···O bond in the context of the 1:1 dimer. In larger clusters and in protonated species, the OH···π interaction becomes more significant.[5]

The interplay and competition between these hydrogen bonding motifs are crucial for understanding the structure and dynamics of this compound mixtures at a molecular level.

Quantitative Analysis of this compound Interactions

A substantial body of research has been dedicated to quantifying the energetic and geometric parameters of the hydrogen bonds in this compound systems. The following tables summarize key quantitative data from various experimental and theoretical studies.

| Interaction Type | Method | Basis Set | R(H···O) (Å) | ΔE (kcal/mol) | Reference |

| C-H···O | Microwave Spectroscopy | - | ~2.23 | - | [4] |

| C-H···O | Ab initio | - | - | ~2.5 | [6] |

| C-H···O | CCSD(T) | 6-311+G(3df,2p) | - | 7.7 kJ/mol (~1.84) | [2][7] |

Table 1: Structural and Energetic Parameters of the C-H···O Hydrogen Bond in the this compound Dimer.

| Vibrational Mode | Gas Phase (cm⁻¹) | Complex (cm⁻¹) | Shift (cm⁻¹) | Method | Reference |

| C₂D₂ ν₃ | - | - | -27.7 to -28.0 | Infrared Spectroscopy | [3] |

| C₂H₂ ν₃ | 3255 | - | - | Infrared Spectroscopy | [4] |

| H₂O ν₁ | 3656 | - | - | Infrared Spectroscopy | [4] |

| H₂O ν₃ | 3766 | - | - | Infrared Spectroscopy | [4] |

Table 2: Vibrational Frequency Shifts upon Complexation.

Experimental Protocols

The characterization of the this compound hydrogen bonding network relies on a combination of sophisticated experimental and computational techniques.

Infrared and Raman Spectroscopy

Matrix Isolation Infrared Spectroscopy: This technique involves co-depositing a mixture of acetylene and water with a large excess of an inert gas (e.g., argon) onto a cryogenic surface.[1] The low temperature and isolation of the complexes in the inert matrix allow for the high-resolution measurement of their vibrational spectra. By comparing the vibrational frequencies of the monomers to those in the complex, researchers can deduce the nature and strength of the intermolecular interactions.

Pulsed Supersonic Slit Jet Expansion with Tunable Infrared Laser Spectroscopy: In this method, a gaseous mixture of acetylene and water is expanded through a narrow slit into a vacuum chamber.[4][8] This rapid expansion cools the molecules to very low rotational and vibrational temperatures, simplifying their spectra. A tunable infrared laser is then used to probe the ro-vibrational transitions of the this compound complexes. This high-resolution technique provides precise information about the structure and dynamics of the complexes.[4][8]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) Calculations: These computational methods are instrumental in exploring the potential energy surface of this compound clusters.[6][9] By solving the Schrödinger equation for the system, researchers can predict stable geometries, interaction energies, and vibrational frequencies of the complexes. Different levels of theory and basis sets are employed to achieve varying degrees of accuracy. For instance, high-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used to obtain benchmark energetic data.[2][7]

Molecular Dynamics (MD) Simulations: MD simulations provide a means to study the dynamic behavior of this compound mixtures over time.[10] By numerically solving Newton's equations of motion for a system of acetylene and water molecules, these simulations can reveal information about the formation and breaking of hydrogen bonds, diffusion of the molecules, and the overall structure of the mixture in the liquid phase.

Visualizing the Hydrogen Bonding Network

Diagrams generated using the DOT language provide a clear visual representation of the molecular interactions and experimental workflows.

Caption: Dominant hydrogen bonding motifs in this compound mixtures.

Caption: Workflow for studying this compound interactions.

Conclusion and Future Outlook

The study of the hydrogen bonding network in this compound mixtures reveals the nuanced and significant role of weak intermolecular forces. The ability of the C-H bond in acetylene to act as a hydrogen bond donor is a key finding with implications for understanding the solvation of simple alkynes and the recognition of alkyne moieties in larger molecules. The combination of high-resolution spectroscopic experiments and sophisticated computational methods has provided a detailed picture of the structure, energetics, and dynamics of these interactions.

For drug development professionals, a deep understanding of such non-conventional hydrogen bonds is critical. These interactions can contribute significantly to the binding affinity and selectivity of a drug molecule for its target protein. The principles derived from the study of the this compound system can inform the design of novel therapeutics that exploit these subtle yet important molecular forces.

Future research in this area will likely focus on larger this compound clusters to better model the transition from isolated complexes to bulk solvation.[9] Additionally, time-resolved spectroscopic techniques could provide more direct insights into the dynamics of hydrogen bond formation and dissociation in these systems. The continued synergy between experimental and theoretical approaches will undoubtedly lead to an even more refined understanding of this fundamental chemical interaction.

References

- 1. organic chemistry - Why can't ethyne form hydrogen bonds in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. First Principles Examination of the this compound Clusters, HCCH-(H2O)x, x ) 2, 3, and 4 | Semantic Scholar [semanticscholar.org]

- 10. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Phase Diagram of the Acetylene-Water System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of the acetylene-water system. Understanding these phase relationships is critical for professionals in fields where acetylene (B1199291) is used in the presence of water, including in chemical synthesis, materials science, and for ensuring safety in industrial processes. This document summarizes key quantitative data, details experimental methodologies for phase diagram determination, and presents visual representations of the system's behavior.

Introduction to the this compound System

Acetylene (C₂H₂) is a highly reactive and commercially significant alkyne. Its interaction with water is complex, characterized by low solubility and the formation of a clathrate hydrate (B1144303) under specific temperature and pressure conditions. A thorough understanding of the phase diagram is essential for predicting the state of the system, preventing unwanted phase transitions (such as hydrate formation in pipelines), and for the design of separation and purification processes.

Quantitative Phase Behavior Data

The phase behavior of the this compound system is primarily characterized by the solubility of acetylene in water and the formation conditions of acetylene hydrate.

Solubility of Acetylene in Water

Acetylene is slightly soluble in water.[1][2] Its solubility is a function of both temperature and pressure. At atmospheric pressure and 15°C, one liter of water can dissolve approximately 1.1 liters of acetylene.[3] Another reported solubility is 1200 mg of acetylene per liter of water at 25°C.[2] At elevated pressures, the solubility of acetylene in water exhibits a negative deviation from Henry's law.[4]

Table 1: Solubility of Acetylene in Water

| Temperature (°C) | Pressure | Solubility | Reference |

| 15 | Atmospheric | 1.1 L C₂H₂ / 1 L H₂O | [3] |

| 25 | Not Specified | 1200 mg/L | [2] |

Acetylene Hydrate Phase Equilibrium

Acetylene and water can form a crystalline clathrate hydrate, where acetylene molecules are encaged within a lattice of water molecules.[3] The stability of this hydrate is dependent on temperature and pressure. The highest temperature at which acetylene hydrate can exist is 15°C, irrespective of the pressure.[3] Below this temperature, the hydrate will form at a specific equilibrium pressure.

Table 2: Three-Phase (Liquid Water - Hydrate - Vapor) Equilibrium Data for Acetylene Hydrate

| Temperature (K) | Pressure (bar) |

| Data not available in a comprehensive tabular format in the searched literature. | Data not available in a comprehensive tabular format in the searched literature. |

Note: While the upper temperature limit for hydrate stability is known, a detailed pressure-temperature curve for the three-phase equilibrium is not well-documented in the readily available literature. Research on acetylene clathrate hydrates has been conducted at temperatures below the freezing point of water (150-230 K), which pertains to the solid-vapor equilibrium and is not representative of the liquid water-hydrate-vapor equilibrium.

Vapor-Liquid Equilibrium (VLE)

Experimental Protocols for Phase Diagram Determination

The determination of the phase diagram for the this compound system involves specialized experimental techniques to measure solubility and hydrate formation conditions under controlled temperature and pressure.

General Methodology for Gas Hydrate Phase Equilibrium Measurement

A common method for determining the three-phase (Liquid Water - Hydrate - Vapor) equilibrium is the isochoric pressure-search method.

Experimental Workflow:

Caption: Experimental workflow for determining gas hydrate phase equilibrium.

Detailed Steps:

-

Apparatus: A high-pressure equilibrium cell equipped with a magnetic stirrer, a temperature sensor (e.g., a platinum resistance thermometer), a pressure transducer, and a cooling/heating system is required. The cell should be designed to withstand the expected pressures and temperatures.

-

Materials: High-purity acetylene gas and deionized, degassed water are used.

-

Procedure: a. The equilibrium cell is thoroughly cleaned and evacuated. b. A known amount of water is introduced into the cell. c. The cell is pressurized with acetylene gas to a desired pressure. d. The system is cooled while being agitated to promote the formation of hydrates. A significant pressure drop at a constant temperature indicates hydrate formation. e. After hydrate formation, the system is slowly heated in a stepwise manner. f. Temperature and pressure are recorded continuously. The point at which the pressure-temperature curve shows a distinct change in slope corresponds to the hydrate dissociation point, which represents a point on the three-phase equilibrium line. g. This process is repeated at various pressures to map out the complete equilibrium curve.

Signaling Pathways and Logical Relationships

The phase transitions in the this compound system can be represented as a logical relationship between temperature, pressure, and the stable phases.

Caption: Logical relationships governing phase stability in the this compound system.

This diagram illustrates that at temperatures above 0°C, liquid water is the stable aqueous phase. Acetylene hydrate can form from either the liquid or vapor phase at low temperatures (below 15°C) and sufficiently high pressures. The transitions between the hydrate and the other phases are reversible and depend on the specific temperature and pressure conditions relative to the equilibrium curve.

Conclusion

The phase diagram of the this compound system is dominated by the formation of a clathrate hydrate at temperatures below 15°C and the low solubility of acetylene in water. While qualitative and some semi-quantitative data are available, a comprehensive, high-resolution phase diagram based on extensive experimental data, particularly for the three-phase (Lw-H-V) equilibrium and vapor-liquid equilibrium, is not well-documented in publicly accessible literature. The experimental protocols and logical diagrams presented in this guide provide a foundational understanding for researchers and professionals working with this system. Further experimental investigation is warranted to fully characterize the phase behavior of acetylene and water across a broader range of temperatures and pressures.

References

The Discovery and Characterization of Acetylene Hydratase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylene (B1199291) hydratase (AH) is a unique tungsten-containing enzyme that catalyzes the non-redox hydration of acetylene to acetaldehyde.[1] This remarkable biocatalyst, first identified in the anaerobic bacterium Pelobacter acetylenicus, plays a crucial role in the fermentation of acetylene.[1][2] Unlike the vast majority of molybdo- and tungstoenzymes, acetylene hydratase facilitates a hydration reaction rather than a redox transformation.[3][4] Its discovery and subsequent characterization have provided significant insights into the biological utilization of tungsten and the enzymatic mechanisms of alkyne hydration. This technical guide provides an in-depth overview of the discovery, structure, catalytic mechanism, and experimental protocols associated with acetylene hydratase, tailored for researchers, scientists, and professionals in drug development.

Discovery and Significance

The existence of an enzyme capable of hydrating acetylene was first established through studies of the anaerobic metabolism of Pelobacter acetylenicus, a bacterium capable of using acetylene as its sole source of carbon and energy.[1][5] This metabolic capability is rare in nature, as acetylene is known to inhibit several metalloenzymes, including hydrogenase and nitrogenase.[1] The enzyme responsible for the initial step in this pathway, the conversion of acetylene to acetaldehyde, was identified and named acetylene hydratase.[5][6]

The significance of this discovery lies in several key areas:

-

Novel Biochemistry: It unveiled a previously unknown biological reaction: the direct enzymatic hydration of an alkyne.

-

Tungsten Biogeochemistry: It highlighted a novel biological role for tungsten, the heaviest element known to be utilized by living organisms.[1][7]

-

Non-Redox Catalysis by a Tungstoenzyme: It provided a rare example of a tungsten-containing enzyme that does not catalyze a redox reaction, challenging the then-prevailing understanding of this class of enzymes.[3][4]

Molecular and Spectroscopic Properties

Acetylene hydratase from Pelobacter acetylenicus is a monomeric protein with a molecular mass of approximately 73-83 kDa.[2][8] It is a tungsten-iron-sulfur protein containing a tungsten center, a [4Fe-4S] cluster, and two molybdopterin guanine (B1146940) dinucleotide (MGD) cofactors.[2][3][9]

Table 1: Molecular and Kinetic Properties of Acetylene Hydratase from Pelobacter acetylenicus

| Property | Value | Reference |

| Molecular Mass (SDS-PAGE) | 73 kDa | [2][5] |

| Molecular Mass (MALDI-MS) | 83 kDa | [2] |

| Subunit Composition | Monomer | [2][5] |

| Metal Content (per mol enzyme) | ~0.5 mol Tungsten, ~4.8 mol Iron | [2][5] |

| Cofactor Content | ~1.3 mol Molybdopterin-guanine dinucleotide | [2] |

| K_m for Acetylene | 14 µM | [5][10] |

| V_max | 69 µmol·min⁻¹·mg protein⁻¹ | [5][10] |

| Optimum pH | 6.0 - 6.5 | [5][11] |

| Optimum Temperature | 50 °C | [5][11] |

| Isoelectric Point | 4.2 | [5][10] |

| Midpoint Redox Potential of [4Fe-4S] cluster | -410 ± 20 mV | [2] |

| Redox Potential for 50% Max Activity | -340 ± 20 mV | [2] |

Structural Insights and the Active Site

The crystal structure of acetylene hydratase, solved at a resolution of 1.26 Å, has provided profound insights into its catalytic mechanism.[3][12] The tungsten atom is located at the active site and is coordinated by the dithiolene sulfur atoms of the two MGD cofactors, a cysteine residue (Cys-141), and a water molecule, resulting in a distorted octahedral geometry.[1][3] A nearby [4Fe-4S] cluster is thought to maintain the tungsten in its active W(IV) oxidation state.[1][13]

A key feature of the active site is the presence of an aspartate residue (Asp-13) in close proximity to the tungsten-bound water molecule.[3][12] This aspartate is believed to play a critical role in activating the water molecule for nucleophilic attack on the acetylene substrate.[3][12] The substrate, acetylene, binds in a hydrophobic pocket situated directly above the activated water molecule.[3][12]

References

- 1. Acetylene hydratase - Wikipedia [en.wikipedia.org]

- 2. Acetylene hydratase of Pelobacter acetylenicus. Molecular and spectroscopic properties of the tungsten iron-sulfur enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Acetylene hydratase: a non-redox enzyme with tungsten and iron-sulfur centers at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and characterization of acetylene hydratase of Pelobacter acetylenicus, a tungsten iron-sulfur protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhea - reaction knowledgebase [rhea-db.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Purification and characterization of acetylene hydratase of Pelobacter acetylenicus, a tungsten iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Structure of the non-redox-active tungsten/[4Fe:4S] enzyme acetylene hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Natural Occurrence and Analysis of Acetylene in Aqueous Environments: A Technical Guide

Abstract

Acetylene (B1199291) (C₂H₂), a highly reactive alkyne, is present in various aqueous environments through both natural and anthropogenic-related pathways. While often recognized as an industrial chemical and an inhibitor of microbial processes, its role as a metabolic substrate and a signature biomarker is of growing interest. In contaminated groundwater, acetylene is a key intermediate in the abiotic degradation of chlorinated solvents like trichloroethene (TCE). In natural systems, it can be a substrate for acetylenotrophic microorganisms, which utilize the tungsten-dependent enzyme acetylene hydratase. This technical guide provides an in-depth overview of the sources, microbial degradation pathways, and analytical methodologies for acetylene in aqueous environments, presenting quantitative data and detailed experimental protocols for its detection and analysis.

Sources of Acetylene in Aqueous Environments

The presence of dissolved acetylene in water can be attributed to both abiotic and biotic sources. While its occurrence in pristine environments is rare, it can be a significant indicator in specific biogeochemical contexts.

Abiotic Formation

The primary abiotic source of acetylene in groundwater is the degradation of chlorinated ethenes, such as tetrachloroethene (PCE) and trichloroethene (TCE), which are common industrial contaminants.[1][2][3] This transformation occurs via reductive β-elimination, a reaction catalyzed by naturally occurring minerals.

Key minerals involved in this process include:

-

Zero-valent iron (Fe⁰)

-

Iron sulfides (e.g., pyrite, FeS₂)

-

Mackinawite (FeS)

-

Magnetite (Fe₃O₄) [4]

This abiotic pathway is significant because acetylene is a unique product of these reactions and is not formed during the sequential biotic degradation of TCE, making it a valuable biomarker for abiotic natural attenuation at contaminated sites.[4]

Biotic Production

While microbial consumption of acetylene is more widely studied, some microorganisms are capable of producing it.

-

Halogenated Hydrocarbon Transformation: Certain methanogenic bacteria can produce acetylene when exposed to compounds like 1,2-dibromoethylene.

-

Microbial Strains: Studies have identified specific bacterial and fungal strains, such as Proteus mirabilis and Streptomyces fradiae, that can produce acetylene, although the metabolic pathways are not fully elucidated.

Microbial Degradation of Acetylene

Acetylene can serve as a sole carbon and energy source for specific anaerobic microorganisms known as acetylenotrophs.[5] The key enzyme in this metabolic pathway is acetylene hydratase , which catalyzes the non-redox hydration of acetylene to acetaldehyde (B116499).[3] This enzyme is notable for its reliance on a tungsten cofactor.

The overall reaction is: C₂H₂ + H₂O → CH₃CHO

The anaerobic bacterium Pelobacter acetylenicus is a well-studied model organism for this process. The acetaldehyde produced is subsequently fermented to yield products like hydrogen, acetate, and ethanol, which can then be used by other microorganisms in the environment.

Quantitative Data on Acetylene in Aqueous Environments

Quantitative data for dissolved acetylene is relatively scarce compared to other dissolved gases. Its high reactivity and potential for rapid microbial consumption can lead to transient concentrations. However, it is a critical analyte at sites with chlorinated solvent contamination.

Table 1: Reported Concentrations of Dissolved Acetylene in Contaminated Groundwater

| Site Description | Maximum Acetylene Concentration (µg/L) | Method Reporting Limit (µg/L) | Analytical Method | Reference |

| Fractured rock aquifer with TCE contamination | 13 | 0.25 | Passive Vapor Diffusion Samplers & GC | [6] |

Note: In many studies, acetylene is often below the detection limit or is reported qualitatively as present. The co-detection of ethene and ethane (B1197151) is also common.

Table 2: Typical Method Reporting Limits for Dissolved Gas Analysis

| Analyte | Reporting Limit Range (µg/L) | Method |

| Methane | 0.6 - 20 | EPA RSK-175 |

| Ethene | 0.6 - 20 | EPA RSK-175 |

| Ethane | 0.6 - 20 | EPA RSK-175 |

| Acetylene | 0.25 - 20 | EPA RSK-175 / Lab-specific |

Experimental Protocols for Analysis

The standard method for the analysis of dissolved gases, including acetylene, in water is Headspace Gas Chromatography (GC) . The EPA method RSK-175 provides a widely used standard operating procedure for this analysis.

Sample Collection and Preservation

Proper sample collection is critical to prevent the loss of volatile gases.

-

Container: Use 40 mL glass VOA (Volatile Organic Analysis) vials with PTFE-lined septa.

-

Sampling: Collect water samples gently, allowing the water to flow down the side of the vial to minimize turbulence and bubble formation.

-

Filling: Fill the vial completely, creating a positive meniscus to ensure zero headspace. There should be no air bubbles in the vial after capping.

-

Preservation: For a 14-day holding time, samples should be preserved with hydrochloric acid (HCl) to a pH < 2 at the time of collection. Unpreserved samples have a 7-day holding time.

-

Storage: Immediately place samples on ice and store them refrigerated at approximately 4°C until analysis.

Headspace Gas Chromatography Analysis (Based on EPA RSK-175)

This protocol involves creating a headspace in the sample vial and analyzing an aliquot of that headspace.

-

Headspace Creation:

-

Bring the sample vial to a consistent, known room temperature.

-

Using a gastight syringe, remove a known volume of water (e.g., 5 mL) from the vial.

-

Immediately replace the removed water with an equal volume of a high-purity inert gas, such as helium or nitrogen, to create the headspace.

-

-

Equilibration:

-

Vigorously shake the vial for a set period (e.g., 5-10 minutes) to allow the dissolved gases to partition between the aqueous and gas phases and reach equilibrium.

-

-

Injection:

-

Using a gastight syringe, withdraw a small, known volume (e.g., 100-500 µL) of the headspace gas.

-

Promptly inject the gas into the Gas Chromatograph.

-

-

Gas Chromatography:

-

Carrier Gas: High-purity helium or nitrogen.

-

Column: A column suitable for separating light hydrocarbons (e.g., a packed column like HayeSep or a PLOT capillary column) is used.

-

Detector: A Flame Ionization Detector (FID) is typically used for its high sensitivity to hydrocarbons.

-

Quantification: The concentration of acetylene in the headspace is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration. The original dissolved concentration in the water is then calculated using Henry's Law constants, taking into account the volumes of the water and headspace, and the temperature.

-

Conclusion and Significance

The natural occurrence of acetylene in aqueous environments, particularly in groundwater, serves as a critical indicator of abiotic degradation pathways for common industrial pollutants. Its presence can confirm that natural attenuation is occurring through mechanisms other than microbial action. Understanding the biogeochemistry of acetylene, from its mineral-catalyzed formation to its consumption by specialized microorganisms, provides valuable insights for site remediation and environmental monitoring. The analytical methods, centered around headspace gas chromatography, are robust and sensitive, allowing for the detection of acetylene at trace levels. For researchers in environmental science and drug development, the unique biochemistry of acetylene hydratase, a tungsten-dependent enzyme, may also present an interesting target for further study in the broader context of metalloenzyme function and catalysis.

References

- 1. Acetylene-fueled trichloroethene reductive dechlorination in a groundwater enrichment culture | U.S. Geological Survey [usgs.gov]

- 2. Acetylene-Fueled Trichloroethene Reductive Dechlorination in a Groundwater Enrichment Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylene-Fueled Trichloroethene Reductive Dechlorination in a Groundwater Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. exwc.navfac.navy.mil [exwc.navfac.navy.mil]

- 5. Acetylene Consumption and Dechlorination by a Groundwater Microbial Enrichment Culture | U.S. Geological Survey [usgs.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties and Phase Behavior of the Acetylene-Water System

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide delves into the physical properties of the acetylene-water system, with a particular focus on its phase behavior under various conditions. While the existence of a classical binary azeotrope is not documented under standard conditions, this paper presents and analyzes available experimental data on the solubility of acetylene (B1199291) in water at elevated pressures, discusses the formation of acetylene hydrate (B1144303), and provides insight into the experimental methodologies used for such determinations.

Introduction: The Question of an this compound Azeotrope

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs when the mole fraction of each component in the vapor phase is the same as in the liquid phase. For a binary system to exhibit azeotropic behavior, the components typically have boiling points that are relatively close and exhibit non-ideal solution behavior (deviations from Raoult's Law).

Acetylene has a sublimation point of -84 °C at atmospheric pressure, while water boils at 100 °C. The vast difference in their boiling points and the low mutual solubility at atmospheric pressure make the formation of a conventional boiling azeotrope highly unlikely. Searches of comprehensive azeotrope databases and the scientific literature do not yield data for a binary azeotrope between acetylene and water. However, the phase behavior of the this compound system becomes more complex under high pressure, where the solubility of acetylene in water increases significantly.

High-Pressure Solubility of Acetylene in Water

The most comprehensive experimental data on the solubility of acetylene in water at elevated pressures comes from the work of Hiraoka and Kiyama (1954). Their research provides valuable insights into the vapor-liquid equilibrium of this system.

Data Presentation:

The following tables summarize the experimental data for the solubility of acetylene in water at various temperatures and pressures.

Table 1: Solubility of Acetylene in Water (cc of gas at STP per 1g of water)

| Pressure ( kg/cm ²) | 1°C | 10°C | 20°C | 30°C |

| 5 | 1.05 | 0.78 | 0.61 | 0.49 |

| 10 | - | 1.45 | 1.15 | 0.93 |

| 15 | - | 2.05 | 1.65 | 1.35 |

| 20 | - | - | 2.10 | 1.75 |

| 25 | - | - | 2.50 | 2.10 |

| 30 | - | - | 2.85 | 2.45 |

| 35 | - | - | 3.15 | 2.75 |

| 40 | - | - | - | 3.05 |

Table 2: Mole Fraction of Acetylene in Water (x 10⁻³)

| Pressure ( kg/cm ²) | 1°C | 10°C | 20°C | 30°C |

| 5 | 1.90 | 1.41 | 1.10 | 0.89 |

| 10 | - | 2.62 | 2.08 | 1.68 |

| 15 | - | 3.70 | 2.98 | 2.44 |

| 20 | - | - | 3.79 | 3.16 |

| 25 | - | - | 4.51 | 3.79 |

| 30 | - | - | 5.14 | 4.42 |

| 35 | - | - | 5.68 | 4.96 |

| 40 | - | - | - | 5.50 |

Note: The original data was presented in cc of gas at STP per 1g of water and has been converted to mole fraction for this table.

Formation of Acetylene Hydrate

A significant phenomenon in the this compound system at low temperatures and high pressures is the formation of acetylene hydrate, a clathrate hydrate where acetylene molecules are trapped within a lattice of water molecules. Hiraoka and Kiyama (1954) observed that at 1°C and pressures above 7 kg/cm ², and at 10°C and pressures above 20 kg/cm ², the formation of a solid hydrate phase prevented reliable solubility measurements.[1] This indicates a three-phase (gas-liquid-solid) equilibrium in this region of the phase diagram. The formation of hydrates is a critical consideration in industrial processes involving acetylene and water at low temperatures.

Experimental Protocols

The determination of gas solubility in a liquid under high pressure requires specialized equipment and procedures. The following is a description of the methodology employed by Hiraoka and Kiyama (1954) for measuring the solubility of acetylene in water.

Experimental Apparatus: